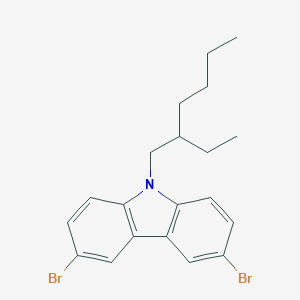

3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole

Description

Significance of Carbazole (B46965) Derivatives in Organic Electronics

Carbazole derivatives are a prominent class of materials in the field of organic electronics due to their excellent charge-transporting properties, high thermal stability, and tunable photophysical characteristics. chemimpex.comrsc.org These versatile molecules are electron-rich and can be easily modified to fine-tune their electronic and optical properties. nih.gov This adaptability allows for the creation of materials with specific functionalities, making them suitable for various roles within electronic devices, including as emitters, hosts, and charge-transporting layers. rsc.orgnih.gov

The rigid and planar structure of the carbazole core contributes to efficient charge transport, a crucial factor for the performance of organic electronic devices. smolecule.com Furthermore, the ability to introduce different functional groups onto the carbazole scaffold enables the development of materials with a wide range of emission colors, from blue to red, a key requirement for full-color displays. rsc.org

Role of 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole as a Versatile Synthetic Precursor

The true strength of this compound lies in its function as a versatile synthetic precursor. The bromine atoms at the 3 and 6 positions are highly susceptible to a variety of cross-coupling reactions, most notably Suzuki and Kumada polymerizations. ossila.com These reactions allow for the straightforward introduction of a wide array of functional groups, enabling the synthesis of a diverse library of carbazole-based polymers and small molecules with tailored properties. ossila.comsmolecule.com

This synthetic flexibility is paramount for the development of advanced materials. For instance, by coupling this compound with other aromatic compounds, researchers can create copolymers with specific energy levels and band gaps, optimizing their performance in devices like OLEDs and organic photovoltaics (OPVs). ossila.comchemimpex.com

Detailed Research Findings

The utility of this compound as a building block is well-documented in scientific literature. For example, it has been used in the synthesis of carbazole copolymers that exhibit wide band gaps and narrow emission bands, properties that are highly desirable for efficient light emission in OLEDs. ossila.com

Furthermore, research has demonstrated the synthesis of carbazole copolymers linked at the 2,7 and 3,6 positions by combining this compound with another carbazole derivative. ossila.com The resulting copolymer was found to possess a wide band gap of 3.2 eV and a narrow emission band at 400 nm. ossila.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 173063-52-0 | nih.govossila.com |

| Molecular Formula | C20H23Br2N | nih.gov |

| Molecular Weight | 437.22 g/mol | ossila.com |

| Appearance | Colorless to Light yellow clear liquid | tcichemicals.com |

Table 2: Key Research Findings and Applications

| Application | Material Synthesized | Key Properties | Source |

| Organic Light-Emitting Diodes (OLEDs) | Carbazole Copolymer | Wide band gap (3.2 eV), Narrow emission band (400 nm) | ossila.com |

| Organic Light-Emitting Diodes (OLEDs) | PF8Cz (poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)]) | Optical bandgap of 3.06 eV, Used as a hole-transport layer (HTL) material | ossila.com |

| Organic Solar Cells | Building block for semiconducting materials | Serves as a monomer in the preparation of organic semiconducting materials | ossila.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,6-dibromo-9-(2-ethylhexyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23Br2N/c1-3-5-6-14(4-2)13-23-19-9-7-15(21)11-17(19)18-12-16(22)8-10-20(18)23/h7-12,14H,3-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFZWZGIGKUBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587840 | |

| Record name | 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173063-52-0 | |

| Record name | 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromo-9-(2-ethylhexyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,6 Dibromo 9 2 Ethylhexyl 9h Carbazole

Bromination Reaction Pathways for Carbazole (B46965) Derivatives

The regioselective bromination of the carbazole skeleton at the 3 and 6 positions is a crucial step in the synthesis of the target molecule. This transformation is typically achieved through electrophilic aromatic substitution. A widely employed and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent. cardiff.ac.ukrsc.org

The reaction is commonly carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF). In a typical procedure, carbazole is dissolved in DMF, and the solution is cooled before the portion-wise addition of NBS. The reaction mixture is then allowed to warm to room temperature and stirred for an extended period to ensure complete dibromination. The use of NBS is favored due to its solid nature, which makes it easier to handle compared to liquid bromine, and its ability to provide good yields of the desired 3,6-dibromo-9H-carbazole. mdpi.com The reaction with NBS in DMF has been reported to yield the product in quantitative amounts. mdpi.com An alternative solvent that can be used for this reaction is tetrahydrofuran (THF).

Another approach to bromination involves the use of a dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) system, which has been shown to be a highly selective method for the bromination of carbazole and its derivatives. semanticscholar.org

Table 1: Comparative Analysis of Bromination Methods for Carbazole

| Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| N-Bromosuccinimide (NBS) | DMF | 0 °C to rt | Overnight | Quantitative | mdpi.com |

| N-Bromosuccinimide (NBS) | THF | Room Temp | 28 hours | Not specified | |

| DMSO/HBr | Not specified | Not specified | Not specified | High | semanticscholar.org |

Functionalization via N-Substitution

The introduction of the 2-ethylhexyl group at the 9-position of the carbazole ring is essential for improving the solubility and processability of the final material. This functionalization is typically achieved through an N-alkylation reaction. The most common approach is a nucleophilic substitution reaction, often referred to as a Williamson ether synthesis-type reaction, involving the deprotonation of the nitrogen atom of 3,6-dibromo-9H-carbazole followed by reaction with an alkyl halide. google.com

A strong base, such as sodium hydride (NaH), is commonly used to deprotonate the carbazole nitrogen in a polar aprotic solvent like DMF. The resulting carbazolide anion then acts as a nucleophile, attacking the electrophilic carbon of 2-ethylhexyl bromide to form the desired N-alkylated product. Phase-transfer catalysts can also be employed to facilitate the alkylation reaction, particularly in two-phase systems. phasetransfercatalysis.com Microwave-assisted synthesis has also been explored as a method to accelerate the N-alkylation of carbazoles, offering the potential for shorter reaction times and improved yields. researchgate.nettandfonline.com

Table 2: N-Substitution Methodologies for 3,6-Dibromocarbazole

| Alkylating Agent | Base | Solvent | Method | Key Features | Reference |

| 2-ethylhexyl bromide | Sodium Hydride | DMF | Conventional Heating | Standard and effective method. | google.com |

| Alkyl Halides | Potassium Carbonate | Dry Media | Microwave Irradiation | Rapid reaction times, solvent-free conditions. | researchgate.nettandfonline.com |

| Alkyl Halides | Aqueous NaOH | Toluene (B28343) | Phase-Transfer Catalysis | Suitable for two-phase systems. | phasetransfercatalysis.com |

Strategies for Scaling Up Production

The transition from laboratory-scale synthesis to industrial production of 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Process Safety: The use of reagents like NBS and sodium hydride on a large scale presents specific safety challenges. NBS is a strong oxidizing agent, and its reactions are generally exothermic. missouri.edu Thermal safety analysis is crucial, especially when using solvents like DMF, as hazardous side reactions and thermal decomposition can occur at elevated temperatures. acs.orghovione.com Proper thermal management, including controlled addition of reagents and efficient heat dissipation, is essential to prevent runaway reactions. acs.org When using sodium hydride, a highly flammable and reactive substance, strict anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) must be maintained to prevent fires and explosions.

Process Optimization and Purification: For industrial-scale production, optimization of reaction conditions is key to maximizing yield and minimizing waste. This includes optimizing solvent choice, reaction temperature, and catalyst loading. Purification of the final product and intermediates is another critical aspect. Industrial purification methods for carbazole derivatives often involve crystallization from suitable solvents. atlantis-press.com The choice of solvent is critical to achieve high purity and yield. For instance, acetic acid has been used for the purification of carbazole esters. googleapis.com

Continuous Flow Chemistry: A modern approach to scaling up chemical production is the use of continuous flow reactors. Flow chemistry offers several advantages over traditional batch processing, including enhanced safety due to smaller reaction volumes, improved heat and mass transfer, and the potential for higher yields and purity. mdpi.com The synthesis of heterocyclic compounds, including carbazole derivatives, has been successfully demonstrated using flow chemistry, suggesting its potential applicability for the industrial production of this compound. mdpi.com This methodology can allow for precise control over reaction parameters, leading to more consistent product quality.

Advanced Characterization Techniques for 3,6 Dibromo 9 2 Ethylhexyl 9h Carbazole and Its Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental in verifying the identity and purity of newly synthesized 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole. Each method provides unique insights into the molecule's atomic and electronic structure.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and confirming the structural integrity of carbazole (B46965) derivatives.

In the FT-IR analysis of N-alkylated dibromocarbazoles, a key indicator of a successful reaction is the disappearance of the N-H stretching vibration, which is typically observed in the parent 3,6-dibromo-9H-carbazole molecule. For the related compound, 3,6-dibromo-9-octylcarbazole, the characteristic N-H stretching signal around 3421 cm⁻¹ is absent, confirming the substitution at the nitrogen atom. Concurrently, new bands corresponding to the aliphatic C-H stretching of the alkyl chain appear. For this compound, characteristic C-H stretching bands for the ethylhexyl group are expected in the 2850-2960 cm⁻¹ region. Other significant peaks would include those for the aromatic C-H and C=C stretching of the carbazole core.

Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy provides strong signals for non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the aromatic carbazole backbone and the C-Br bonds, which often yield characteristic and well-defined Raman peaks.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1320 - 1360 |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the carbazole core and the aliphatic protons of the 2-ethylhexyl group. The aromatic region for 3,6-disubstituted carbazoles typically displays characteristic patterns. Protons H-4 and H-5 (adjacent to the nitrogen) are expected to appear at the highest chemical shift (downfield), followed by H-2 and H-7, and finally H-1 and H-8. The protons of the 2-ethylhexyl chain will appear in the upfield region, with predictable splitting patterns based on their neighboring protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbon atoms bonded to the electronegative bromine and nitrogen atoms will be shifted downfield. The spectrum will clearly differentiate between the aromatic carbons of the carbazole ring and the aliphatic carbons of the ethylhexyl side chain. The chemical shifts in carbazole derivatives are not significantly altered by N-substitution or by changing the solvent. ipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (Carbazole) | 7.2 - 8.5 | 110 - 142 |

| N-CH₂ -CH | ~4.2 | ~48 |

| N-CH₂-CH | ~2.0 | ~39 |

| Aliphatic CH₂ | 1.2 - 1.4 | 23 - 31 |

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule and is used to determine its optical properties. The absorption spectrum of carbazole derivatives is characterized by strong π-π* transitions originating from the conjugated aromatic system.

While the UV-Vis spectrum for the monomer this compound is not widely reported, studies on its copolymers provide significant insight. For instance, a novel copolymer of fluorene (B118485) and carbazole, PF8Cz, prepared from this monomer, exhibits an optical bandgap of 3.06 eV. ossila.com Another carbazole copolymer linked at the 2,7 and 3,6 positions, also synthesized using this monomer, possesses a wide band gap of 3.2 eV and displays a narrow emission band at 400 nm. ossila.com The absorption maxima of carbazole derivatives can also be influenced by solvent polarity, often showing a bathochromic (red) shift in more polar solvents. dergipark.org.tr These findings suggest that this compound itself absorbs in the UV region, making it a suitable building block for wide-bandgap semiconducting materials. ossila.com

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. It provides unequivocal confirmation of the chemical formula by measuring the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

For this compound (C₂₀H₂₃Br₂N), the expected monoisotopic mass is approximately 435.0197 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this mass with high precision. The presence of two bromine atoms creates a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, providing a clear signature for the compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₂₀H₂₃Br₂N]⁺ | 435.0192 |

| [M+H]⁺ | [C₂₀H₂₄Br₂N]⁺ | 436.0270 |

| [M+Na]⁺ | [C₂₀H₂₃Br₂NNa]⁺ | 458.0089 |

| [M-H]⁻ | [C₂₀H₂₂Br₂N]⁻ | 434.0124 |

Data sourced from PubChemLite. uni.lu

Advanced Structural Elucidation (e.g., X-ray Crystallography for related dibromocarbazoles)

For example, the crystal structure of 3,6-dibromo-9-(4-bromobenzyl)-9H-carbazole reveals that the carbazole ring system is essentially planar. nih.gov This planarity is crucial for effective π-orbital overlap, which influences the electronic properties of materials derived from these compounds. The study also provides precise C-Br bond distances, which are consistent with literature values. nih.gov

Similarly, the structural analysis of 2,7-dibromo-9-octyl-9H-carbazole shows that the octyl chain adopts a fully extended conformation. nih.gov The molecules pack in a way that leads to the formation of a bilayered structure, a feature influenced by the alkyl group. Such packing arrangements are critical in determining the charge transport properties in thin films used in electronic devices like organic light-emitting diodes and solar cells. nih.gov

These examples highlight how X-ray crystallography on related dibromocarbazole structures provides invaluable information on molecular geometry and solid-state packing, which are key factors in designing materials with desired electronic and photophysical properties.

Computational and Theoretical Investigations of 3,6 Dibromo 9 2 Ethylhexyl 9h Carbazole and Carbazole Based Systems

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For carbazole-based systems, including 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole, DFT calculations are crucial for understanding their molecular geometry, electronic properties, and potential for use in organic electronics. researchgate.netacs.org

DFT studies have been employed to analyze the impact of substituents on the electronic properties of carbazole (B46965) derivatives. researchgate.net For instance, the introduction of a 2-ethylhexyl group at the 9-position of the carbazole core is primarily to enhance solubility. epstem.net The bromine atoms at the 3 and 6 positions serve as reactive sites for further functionalization through cross-coupling reactions, allowing for the synthesis of a wide range of carbazole-based polymers and small molecules. ossila.comsmolecule.com

A key aspect of DFT studies is the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. aip.org The HOMO-LUMO energy gap is a critical parameter that determines the electronic and optical properties of a material. doi.org For example, in a study of 9-(2-Ethylhexyl)carbazole (B70396), DFT calculations at the B3LYP/6-311++G(d,p) level of theory determined the HOMO energy to be -5.54 eV and the LUMO energy to be -0.95 eV, resulting in an energy gap of 4.59 eV. doi.org These values are indicative of the material's potential as a wide-bandgap semiconductor. ossila.comdoi.org

Theoretical calculations have shown that the electronic properties of carbazole derivatives can be finely tuned by altering the substituents. aip.orgum.edu.my For example, adding electron-donating or electron-withdrawing groups can modify the HOMO and LUMO levels, thereby influencing the material's charge transport capabilities and absorption/emission spectra. researchgate.net In one study, the introduction of electron-withdrawing groups to a 3,6-diphenyl-9-hexyl-9H-carbazole derivative led to a significant red shift in both absorption and emission maxima. researchgate.net

Furthermore, DFT can be used to predict the three-dimensional structure and planarity of these molecules. The carbazole ring system is known to be relatively rigid and planar, which facilitates π-π stacking and efficient charge transport in the solid state. smolecule.comnih.gov Theoretical studies on related 3,6-diiodo-9-ethyl-9H-carbazole have confirmed the planarity of the carbazole core. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties of Selected Carbazole Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 9-(2-Ethylhexyl)carbazole | DFT/B3LYP/6-311++G(d,p) | -5.54 | -0.95 | 4.59 |

This table presents data from different computational studies and is for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in computational methods and basis sets.

Molecular Dynamics Simulations for Material Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. nih.gov In the context of materials science, MD simulations provide valuable insights into the bulk properties and intermolecular interactions of materials based on carbazole derivatives like this compound. acs.org These simulations can predict how individual molecules pack in the solid state, which is crucial for understanding charge transport in organic electronic devices. youtube.com

Furthermore, MD simulations can be employed to study the interface between a carbazole-based material and other layers in a device, such as an electrode or a perovskite layer in a solar cell. nih.govmdpi.com Understanding the molecular arrangement and interactions at these interfaces is critical for optimizing device performance by ensuring efficient charge injection and extraction.

Quantum Chemical Calculations for Reaction Mechanisms and Spectroscopic Predictions

Quantum chemical calculations, which encompass methods like DFT and time-dependent DFT (TD-DFT), are instrumental in elucidating reaction mechanisms and predicting spectroscopic properties of molecules like this compound. acs.orgaip.org

These calculations can be used to model the reactivity of the carbazole derivative. For instance, the bromine atoms at the 3 and 6 positions are known to be susceptible to substitution reactions. mdpi.com Quantum chemical calculations can help predict the activation energies and transition states for these reactions, such as the Suzuki and Ullmann coupling reactions, which are commonly used to synthesize carbazole-based polymers. epstem.netum.edu.my

TD-DFT is a particularly useful tool for predicting the UV-Vis absorption and photoluminescence spectra of these compounds. aip.org By calculating the excited state energies, researchers can anticipate the color of light a material will absorb and emit. researchgate.net This is crucial for designing materials for specific applications, such as blue emitters for organic light-emitting diodes (OLEDs). researchgate.net For example, a copolymer synthesized using this compound was found to have a narrow emission band at 400 nm. ossila.com

Furthermore, quantum chemical calculations can provide insights into the nature of electronic transitions. For example, they can determine whether a transition is localized on the carbazole core or involves charge transfer to or from a substituent group. This information is vital for understanding the photophysical behavior of the molecule and for designing materials with desired properties, such as efficient charge separation in solar cells.

In a study on 3,6-diiodo-9-ethyl-9H-carbazole, theoretical calculations of 13C nuclear magnetic shieldings at both non-relativistic and relativistic levels of theory showed good agreement with experimental data, demonstrating the predictive power of these methods for spectroscopic parameters. researchgate.net

Role of 3,6 Dibromo 9 2 Ethylhexyl 9h Carbazole As a Monomer in Polymer and Copolymer Synthesis

Palladium-Catalyzed Cross-Coupling Polymerization

Palladium-catalyzed cross-coupling is a cornerstone of modern polymer chemistry and is extensively used for the polymerization of 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole. rsc.org These reactions offer a versatile and efficient route to creating well-defined, high-molecular-weight polymers by linking the carbazole (B46965) monomer with various other aromatic units. rsc.orgmdpi.com The specific nature of the coupling partners and reaction conditions allows for fine-tuning of the final polymer's electronic and physical properties.

The Suzuki coupling reaction is a widely employed method for the polymerization of this compound. ossila.comsmolecule.com This reaction involves the palladium-catalyzed coupling of the dibromo-carbazole monomer with an organoboron compound, typically a diboronic acid or ester derivative of another aromatic comonomer. nih.govnih.gov The process is valued for its tolerance of a wide range of functional groups and its reliable formation of C-C bonds, leading to the synthesis of complex polymer structures. nih.govresearchgate.net For example, this method is used to create copolymers where the carbazole unit is alternated with other functional moieties, such as fluorene (B118485) or other carbazole units linked at different positions. ossila.comnih.gov The general scheme involves reacting the dibromo-carbazole with a bis(boronic ester) comonomer in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base. epstem.netmdpi.com

Table 1: Examples of Polymers Synthesized via Suzuki Coupling

| Comonomer for this compound | Resulting Polymer/Copolymer | Key Properties |

| 2,7-dipinacol-(2-ethylhexyl)-9H-carbazole | Alternating 2,7- and 3,6-linked carbazole copolymer | Wide band gap (3.2 eV), narrow blue emission (400 nm). ossila.comresearchgate.net |

| 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | Poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)] (PF8Cz) | Optical bandgap of 3.06 eV, used as a hole-transport layer. ossila.com |

| 9-(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | Donor-Acceptor Copolymer (CP1) | Intense red photoluminescence, good thermal stability. mdpi.comnih.gov |

Kumada catalyst transfer polymerization (KCTP) represents another significant palladium-catalyzed (or nickel-catalyzed) method for synthesizing polymers from this compound. ossila.comresearchgate.net This chain-growth polymerization mechanism involves the coupling of a Grignard reagent derived from the monomer with the aid of a nickel or palladium catalyst. researchgate.netamazonaws.com The process typically begins with a metal-halogen exchange to convert the dibromo-carbazole into a more reactive organometallic species. kisti.re.kr KCTP allows for the synthesis of well-defined polycarbazoles with controlled molecular weights and low polydispersity. ossila.com While less commonly cited for this specific monomer compared to Suzuki coupling, it remains a powerful tool for creating 3,6-linked polycarbazole homopolymers. researchgate.netkisti.re.kr

Electrochemical Polymerization for Thin Film Formation

Electrochemical polymerization is an effective technique for creating thin, uniform polymer films directly onto an electrode surface. researchgate.net This method involves the oxidative anodic polymerization of the monomer from a solution containing an electrolyte. For carbazole derivatives, polymerization typically occurs through the formation of radical cations, which then couple to form dimers, oligomers, and ultimately a polymer film that deposits onto the electrode. researchgate.net The resulting film is often insoluble and electroactive. While specific studies focusing exclusively on the electropolymerization of this compound are not extensively detailed, the general principles of carbazole electropolymerization apply. researchgate.netmdpi.com The process offers a direct route to fabricating polymer layers for electronic devices without the need for solution processing of the final polymer.

Design and Synthesis of Carbazole-Containing Copolymers

The design and synthesis of copolymers incorporating this compound are driven by the goal of creating materials with precisely engineered properties. nih.govresearchgate.net By combining the 3,6-linked carbazole unit with other monomers, researchers can manipulate the electronic structure, solubility, and morphology of the resulting polymer. unimi.it This strategy is fundamental to developing materials for specific roles in electronic devices, such as charge transport or light emission in different spectral regions. nih.gov

A notable strategy in copolymer design is the synthesis of alternating copolymers that contain both 3,6-linked and 2,7-linked carbazole units. ossila.comresearchgate.net This approach aims to combine the distinct electronic properties associated with each linkage type. The 2,7-linkage typically leads to more linear and rigid polymer chains with higher charge carrier mobility, while the 3,6-linkage can disrupt conjugation to raise the triplet energy and create wide band gap materials. researchgate.net An alternating copolymer of 3,6-linked-9-(2-ethylhexyl)-9H-carbazole and 2,7-linked-3,6-dimethyl-9-(2-hexyldecyl)-9H-carbazole was synthesized using Suzuki cross-coupling. researchgate.net The resulting polymer exhibited a wide band gap of 3.2 eV and a narrow, deep-blue emission band, making it an effective energy transfer donor in OLEDs. ossila.comresearchgate.net

Fluorene-carbazole copolymers are a significant class of materials in organic electronics. nih.gov The copolymer known as PF8Cz, or poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)], is synthesized via the Suzuki coupling of this compound with 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). ossila.com This copolymer integrates the efficient blue-emitting and good transport properties of polyfluorene with the hole-transporting characteristics of carbazole. nih.gov PF8Cz has an optical bandgap of 3.06 eV and is widely utilized as a hole-transport layer (HTL) in OLEDs due to its electronic properties and good film-forming capabilities. ossila.com

Rational Polymer Backbone Engineering with this compound

The strategic design of conjugated polymers for use in organic electronics hinges on the principle of "rational polymer backbone engineering," a process where the selection of monomeric units is deliberately used to fine-tune the optoelectronic and physical properties of the resulting polymer. The compound this compound serves as a critical building block in this endeavor. Its unique structural features—the bromine atoms at the 3 and 6 positions and the 2-ethylhexyl group at the 9-position—provide chemists with precise control over the final polymer's characteristics.

The bromine substituents on the carbazole core are highly amenable to a variety of cross-coupling reactions, most notably Suzuki and Kumada polymerizations. ossila.com This reactivity allows for the incorporation of the 3,6-carbazole unit into polymer backbones with a range of other aromatic comonomers. The choice of the comonomer is a key aspect of rational design, enabling the manipulation of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov Theoretical calculations have shown that while the HOMO energy level is largely determined by the carbazole moiety, the LUMO level is primarily influenced by the electron-withdrawing nature of the comonomer. nih.gov This ability to tune the electronic structure is fundamental to creating materials optimized for specific applications, such as hole transport layers or emissive layers in organic light-emitting diodes (OLEDs) and donor materials in organic photovoltaics (OPVs). rsc.orgmdpi.com

The 2-ethylhexyl group attached to the nitrogen atom of the carbazole ring plays a crucial role in ensuring the solubility of the resulting polymers in common organic solvents. nih.gov This is a critical practical consideration for device fabrication, as it allows for solution-based processing techniques like spin-coating and printing. The bulky, branched nature of this alkyl chain also helps to disrupt intermolecular packing, which can influence the morphology of thin films and, consequently, device performance.

A prime example of rational polymer backbone engineering is the synthesis of the copolymer poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)] (PF8Cz). ossila.com In this alternating copolymer, the 3,6-linked carbazole units are combined with 2,7-linked fluorene units. This specific arrangement is designed to create a polymer with a wide bandgap, making it suitable for use as a host material in blue OLEDs. The properties of PF8Cz are a direct result of the deliberate combination of these two monomers.

Table 1: Properties of PF8Cz Copolymer

| Property | Value | Reference |

|---|---|---|

| Chemical Name | Poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-ethylhexyl-3,6-carbazole)] | chemigo.net |

| Abbreviation | PF8Cz | ossila.com |

| Optical Bandgap | 3.06 eV | ossila.com |

| UV Peak (in THF) | 360 nm | alfa-chemistry.com |

| PL Peak (in THF) | 410 nm | alfa-chemistry.com |

| Molecular Weight (Mw) | >20,000 | chemigo.net |

| Solubility | Soluble in CHCl3, Chlorobenzene, Dichlorobenzene | alfa-chemistry.com |

Furthermore, this compound is instrumental in the synthesis of donor-acceptor (D-A) copolymers. mdpi.comnih.govnih.gov In these materials, the electron-donating carbazole unit is paired with an electron-accepting comonomer. This architecture leads to intramolecular charge transfer (ICT) from the donor to the acceptor, which effectively lowers the bandgap of the polymer and shifts its absorption and emission to longer wavelengths. nih.gov The strategic selection of the acceptor unit allows for precise tuning of the material's color output, making it possible to create emitters across the visible spectrum.

For instance, new D-A copolymers have been synthesized by combining a 9-(2-ethylhexyl)carbazole (B70396) donor unit with a 4,7-bis(4′-(2-octyldodecyl)thiophen-2′-yl)-5,6-difluorobenzo[c] rsc.orgmdpi.comnih.govthiadiazole building block, which contains an electron-accepting 5,6-difluorobenzo[c] rsc.orgmdpi.comnih.govthiadiazole unit. mdpi.comnih.govnih.gov The resulting copolymers exhibit intense red photoluminescence. nih.gov The properties of these copolymers can be further fine-tuned by adjusting their molecular weight. nih.gov

Table 2: Research Findings on Donor-Acceptor Copolymers

| Copolymer System | Donor Unit | Acceptor Unit | Key Findings | Reference |

|---|---|---|---|---|

| CP1 | 9-(2-ethylhexyl)carbazole | 4,7-bis(4′-(2-octyldodecyl)thiophen-2′-yl)-5,6-difluorobenzo[c] rsc.orgmdpi.comnih.govthiadiazole | Exhibits intense red photoluminescence with higher efficiency compared to similar copolymers with different donor units. The molecular weight influences the properties of the resulting polymer. | mdpi.comnih.govnih.gov |

| Carbazole-Bithiazole | 9-(2-ethylhexyl)-9H-carbazole | 4,4'-diphenyl-2,2'-bithiazole | The resulting dimer has an optical bandgap of 2.63 eV and an electrochemical bandgap of 2.16 eV, with HOMO and LUMO levels of -5.84 eV and -3.68 eV, respectively. | mdpi.com |

Applications of 3,6 Dibromo 9 2 Ethylhexyl 9h Carbazole Derivatives in Organic Electronic Devices

Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)

The carbazole (B46965) moiety is a popular core for designing hole-transport materials (HTMs) for perovskite solar cells (PSCs) due to the excellent optoelectronic properties and cost-effectiveness of its derivatives. researchgate.net The 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole structure serves as a key starting point for creating novel HTMs with enhanced performance and stability.

Molecular Design Principles for Enhanced Hole Mobility and Device Efficiency

One effective strategy is the creation of donor-acceptor (D-A) type molecules. For instance, by using a carbazole derivative as the donor and introducing electron-withdrawing groups, the resulting D-A structure can enhance molecular interactions and improve charge transport properties. rsc.org In a study, D-A type carbazole derivatives, where the carbazole core was substituted with diphenylamine (B1679370) groups and further functionalized with electron-withdrawing units, were synthesized. rsc.org The resulting materials exhibited smoother surface morphology and higher hole mobility, leading to better interfacial contact and a high power conversion efficiency (PCE) of 20.40%. rsc.org

Another design principle involves creating "twin molecules" or dimeric structures. By linking two carbazole-based units, it is possible to create HTMs with excellent thermal stability and suitable ionization energies that align well with the perovskite's valence band. acs.org Isomeric structural linking also plays a crucial role; studies have shown that the linking topology (e.g., 2,7-substitution vs. 3,6-substitution) of the carbazole units significantly impacts hole mobility and conductivity, with 2,7-linked polymers generally showing higher mobility. researchgate.netnih.gov These twin molecules have achieved hole drift mobility values comparable to the widely used Spiro-OMeTAD and have resulted in PSCs with efficiencies reaching nearly 18%. acs.org

Furthermore, the incorporation of specific functional groups, such as dimethoxydiphenylamine, at the periphery of the carbazole scaffold is a common tactic to tune the Highest Occupied Molecular Orbital (HOMO) level for optimal energy alignment with the perovskite layer. acs.org This fine-tuning is critical for minimizing energy loss during hole extraction.

Development of Cross-Linkable HTMs for Improved Device Stability

One approach involves synthesizing carbazole-based molecules containing vinyl groups that can be thermally polymerized. rsc.org This process forms a cross-linked network that is resistant to the organic solvents used in subsequent device fabrication steps. rsc.orgresearchgate.net Inverted PSCs using a cross-linkable carbazole HTM named V1205 demonstrated a PCE of 16.9% with good operational stability. rsc.org Another study reported on enamine-based materials with vinyl groups that, upon thermal treatment, form a cross-linked film. researchgate.net This strategy allows for the wet-coating deposition of the perovskite layer without dissolving the underlying HTM and has led to PSCs with a PCE of 18.1%. researchgate.net

Comparison with Standard HTMs (e.g., Spiro-OMeTAD)

The performance of novel HTMs derived from this compound is often benchmarked against Spiro-OMeTAD, the current state-of-the-art HTM in PSCs. While Spiro-OMeTAD is highly efficient, its complex synthesis, high cost, and the need for chemical dopants that can degrade device stability over time are significant drawbacks. acs.orgresearchgate.net

Carbazole-based HTMs offer a promising, cost-effective alternative. researchgate.net Several studies have reported carbazole derivatives that achieve PCEs comparable to or even exceeding those of Spiro-OMeTAD. For example, a novel spiro-type HTM where N-ethylcarbazole groups replaced the methoxy (B1213986) groups of Spiro-OMeTAD, named spiro-carbazole, exhibited a champion PCE of 22.01%, surpassing the 21.12% achieved with Spiro-OMeTAD. researchgate.net This improved performance was attributed to a lower HOMO level, higher hole mobility, and a significantly higher glass transition temperature, indicating better thermal stability. researchgate.net

In another study, a simple, dopant-free HTM based on a (2-ethylhexyl)-9H-carbazole core (CMO) yielded a PCE of 15.92%, which was comparable to the 16.70% obtained with Spiro-OMeTAD under the same conditions. rsc.org Furthermore, devices based on carbazole HTMs often exhibit superior long-term stability. The enhanced hydrophobicity of some carbazole derivatives, due to the presence of alkyl chains like 2-ethylhexyl, helps to minimize moisture ingress into the sensitive perovskite layer, thereby improving device longevity compared to Spiro-OMeTAD. osti.gov

The table below summarizes the performance of select carbazole-based HTMs in comparison to Spiro-OMeTAD.

| HTM | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Ref. |

| KZRD | 20.40 | - | - | - | rsc.org |

| Spiro-Carbazole | 22.01 | - | - | - | researchgate.net |

| Spiro-OMeTAD | 21.12 | - | - | - | researchgate.net |

| V1221 | 17.81 | - | - | - | acs.org |

| V1205 (cross-linkable) | 16.9 | - | - | - | rsc.org |

| CMO (dopant-free) | 15.92 | 1.05 | 21.36 | 0.71 | rsc.org |

| Spiro-OMeTAD (ref. for CMO) | 16.70 | 1.06 | 21.98 | 0.72 | rsc.org |

| PV(Cz-DMPA)/Cz-Pyr | >22 | - | - | >0.80 | rsc.org |

| Spiro-OMeTAD (ref. for Cz-Pyr) | - | - | - | - | rsc.org |

Data for Voc, Jsc, and FF were not available in all cited sources.

Emitters and Host Materials in Organic Light-Emitting Diodes (OLEDs)

The versatile electronic properties of this compound derivatives also make them highly suitable for applications in OLEDs, where they can function as emitters or as host materials for other emitters. chemimpex.com

Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to harvest both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency without the need for heavy metals found in phosphorescent emitters. frontiersin.org The design of TADF molecules typically involves creating a donor-acceptor (D-A) structure with a significant spatial separation between the HOMO and the LUMO. This separation minimizes the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔE_ST), facilitating the efficient up-conversion of triplet excitons to singlet excitons through reverse intersystem crossing (RISC). chemrxiv.org

The carbazole unit is a very popular electron donor for TADF emitters. frontiersin.org Derivatives of this compound are used to construct these D-A systems. For instance, researchers have designed orange-red TADF emitters by using a 3,6-disubstituted carbazole as the donor unit and dicyanopyrazino phenanthrene (B1679779) as the acceptor. rsc.org By modifying the carbazole donor, for example by introducing additional electron-donating groups at the 3 and 6 positions, it's possible to tune the emission wavelength and enhance the TADF properties. rsc.org

Another strategy to achieve a small ΔE_ST is to increase the steric hindrance between the donor and acceptor units, forcing a more twisted molecular geometry. While the standard carbazole donor can sometimes lead to a relatively small dihedral angle and thus a larger ΔE_ST, using bulkier carbazole derivatives can address this. frontiersin.org For example, replacing carbazole with 1,3,6,8-tetramethyl-carbazole as the donor in a D-A molecule led to a more twisted structure and successful TADF behavior, achieving a high external quantum efficiency (EQE) of 26.0% in an OLED. frontiersin.org

The table below presents key performance data for some OLEDs using carbazole-based TADF emitters.

| Emitter | Max EQE (%) | Emission Color | ΔE_ST (eV) | Ref. |

| tMCzPN | 26.0 | - | - | frontiersin.org |

| D(DCz-Cz)-DCPP | - | Orange-Red | - | rsc.org |

| D(DPXZ-Cz)-DCPP | - | Orange-Red | - | rsc.org |

| BO-tCzPhICz | - | Deep-Blue | Small | nih.gov |

| BO-tCzDICz | - | Deep-Blue | Small | nih.gov |

Specific performance metrics were not available for all compounds in the provided search results.

Phosphorescent OLED Hosts and Exciton (B1674681) Management

In phosphorescent OLEDs (PhOLEDs), an emissive phosphorescent guest is dispersed within a host material. The host material plays a critical role in device performance by facilitating charge transport and, crucially, managing excitons. An effective host must have a triplet energy (E_T) that is higher than that of the phosphorescent guest to ensure efficient energy transfer from the host to the guest and to confine the triplet excitons on the guest molecules, preventing energy loss.

Carbazole derivatives are widely used as host materials due to their high triplet energies. Copolymers based on this compound are particularly relevant. For example, a copolymer of fluorene (B118485) and carbazole, PF8Cz, synthesized from this compound, has an optical bandgap of 3.06 eV and is used as a hole-transporting layer, which can also function as a host in some device architectures. ossila.com The wide bandgap and high triplet energy of such carbazole-based materials make them suitable for hosting blue, green, and red phosphorescent emitters.

Effective exciton management involves ensuring that all electrically generated excitons (both singlets and triplets) are efficiently transferred to the emissive guest. The high triplet energy of carbazole-based hosts ensures that the triplet excitons generated on the host can be exothermically transferred to the phosphorescent dopant. The 2-ethylhexyl group on the carbazole unit improves the solubility and film-forming properties of the host material, which is essential for fabricating high-quality, solution-processed OLEDs.

Luminescent and Electroactive Polymers

Derivatives of this compound are instrumental in the development of luminescent and electroactive polymers for organic electronics. The carbazole unit provides excellent charge-transporting capabilities, while the bromine atoms at the 3 and 6 positions serve as reactive sites for polymerization, often through Suzuki or Kumada coupling reactions. mdpi.comossila.com The 2-ethylhexyl group at the 9-position enhances the solubility of the resulting polymers, which is crucial for solution-based processing of devices. mdpi.com

One notable example is the copolymerization of this compound with 2,7-dipinacol-(2-ethylhexyl)-9H-carbazole. This process yields a carbazole copolymer with a wide band gap of 3.2 eV and a narrow emission band at 400 nm, demonstrating its potential for use in blue-light-emitting applications. mdpi.comossila.com

Another significant copolymer is PF8Cz, or poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)]. This polymer is synthesized from this compound and a fluorene derivative. PF8Cz has an optical bandgap of 3.06 eV and is widely employed as a hole-transport layer (HTL) material in organic light-emitting diodes (OLEDs). mdpi.comossila.com The incorporation of the carbazole unit enhances the charge-carrying properties of the polymer, contributing to more efficient device performance.

The table below summarizes the key properties of these luminescent and electroactive polymers.

| Polymer Name | Comonomers | Optical Bandgap (eV) | Emission Wavelength (nm) | Application |

| Carbazole Copolymer | This compound, 2,7-dipinacol-(2-ethylhexyl)-9H-carbazole | 3.2 mdpi.comossila.com | 400 mdpi.comossila.com | Blue-light-emitting applications |

| PF8Cz (poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)]) | This compound, 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | 3.06 mdpi.comossila.com | - | Hole-Transport Layer (HTL) in OLEDs mdpi.comossila.com |

Active Components in Organic Field-Effect Transistors (OFETs)

Research on copolymers incorporating 3,6-carbazole units has shown a significant improvement in device performance. For example, the introduction of 5 mol% of 3,6-carbazole into a fluorene-based copolymer resulted in a nearly two-fold increase in power conversion efficiency in organic photovoltaic cells, attributed to a better balance of electron and hole mobilities. mdpi.com This suggests that OFETs utilizing similar carbazole-containing copolymers could exhibit enhanced performance characteristics.

Emerging Applications in Optoelectronics and Materials Science

Beyond established applications, derivatives of this compound are being explored for a range of emerging technologies in optoelectronics and materials science.

Chemical Sensors

The fluorescent properties of carbazole-based polymers make them promising candidates for the development of chemical sensors. cymitquimica.com These sensors often operate on a "turn-off" mechanism, where the fluorescence of the polymer is quenched in the presence of a specific analyte. Carbazole derivatives have been shown to be effective in detecting metal ions. nih.govresearchgate.net

For instance, a novel chemosensor based on a 2-(N-hexylcarbazol-3'-yl)-pyridine-5-carbaldehyde derivative demonstrated high selectivity and sensitivity for Fe³⁺ ions, with a limit of detection as low as 1.38 nM. nih.gov The fluorescence intensity of the probe decreases upon the addition of aqueous Fe³⁺ ions due to a paramagnetic effect. nih.gov While this specific example does not use a polymer derived from this compound, it highlights the potential of the carbazole moiety in designing highly sensitive chemical sensors. The synthesis of polymers from our target compound could lead to sensors with amplified sensitivity due to cooperative binding effects along the polymer chain.

Electrochromic Devices

Electrochromic devices, which change color upon the application of an electrical voltage, represent another promising application for polymers derived from carbazole. The electroactive nature of these polymers allows for reversible changes in their absorption spectra.

Several studies have demonstrated the excellent electrochromic performance of carbazole-based polymers. For example, a series of polymers synthesized via Suzuki polymerization of N-(2-ethylhexyl)carbazole-3,6-bis(ethyleneboronate) with different dibromobenzazole units exhibited distinct color changes and near-IR electrochromic properties. nih.gov One of the polymers, PCBS, showed a significant change in transmittance (ΔT) of 50% in the near-IR region when oxidized. nih.gov

In another study, electrochemically polymerized films of poly(3,6-di(2-thienyl)carbazole) (PDTC) and its copolymers showed reversible electrochromic behavior. mdpi.comnih.gov A dual-type electrochromic device using a copolymer of 3,6-di(2-thienyl)carbazole and 2-(2-thienyl)furan (B1594471) (P(DTC-co-TF2)) as the anodic layer and PEDOT-PSS as the cathodic layer exhibited a high transmittance change of 43.4% at 627 nm and a rapid switching time of less than 0.6 seconds. mdpi.comnih.gov This device also demonstrated good optical memory and a high coloration efficiency of 512.6 cm² C⁻¹. mdpi.comnih.gov

The performance of various electrochromic devices based on carbazole derivatives is summarized in the table below.

| Anodic Polymer | Cathodic Polymer | ΔT (%) at Wavelength (nm) | Coloration Efficiency (cm²/C) at Wavelength (nm) | Switching Time (s) |

| PCEC/PProDOT-Et₂ | PProDOT-Et₂ | 38.25 at 586 nih.gov | 369.85 at 586 nih.gov | - |

| PS2CBP/PProDOT-Et₂ | PProDOT-Et₂ | 34.45 at 590 nih.gov | - | - |

| P(DTC-co-TF)/PEDOT-PSS | PEDOT-PSS | 43.4 at 627 mdpi.comnih.gov | - | < 0.6 mdpi.comnih.gov |

| P(DTC-co-TF2)/PEDOT-PSS | PEDOT-PSS | - | 512.6 at 627 mdpi.comnih.gov | - |

| P(2DCB-co-ED)/PEDOT-PSS Flexible ECD | PEDOT-PSS | 40.3 at 690 mdpi.com | - | - |

| P(DCB-co-EDm)/PEDOT-PSS Flexible ECD | PEDOT-PSS | 39.1 at 640 mdpi.com | - | ≤ 1.5 mdpi.com |

Microporous Organic Polymers (MOPs) for Gas Adsorption and Capture

The rigid and aromatic structure of the carbazole unit makes it an excellent building block for the synthesis of microporous organic polymers (MOPs). These materials possess high surface areas and permanent porosity, making them suitable for applications in gas storage and separation. The targeted design of MOPs can lead to enhanced gas capacity and selectivity.

While specific data for MOPs synthesized directly from this compound was not found in the provided search results, the broader class of carbazole-based MOPs has shown significant promise. For example, polycarbazole-based porous organic frameworks have been investigated for CO₂ capture. The nitrogen atoms within the carbazole structure can act as Lewis basic sites, enhancing the affinity for acidic gases like CO₂. The design and synthesis of MOPs from this compound could lead to materials with tailored pore sizes and surface functionalities for efficient and selective gas adsorption.

Structure Property Relationships in 3,6 Dibromo 9 2 Ethylhexyl 9h Carbazole Derivatives

Influence of Bromine Substitution on Electronic Structure

The introduction of bromine atoms at the 3 and 6 positions of the carbazole (B46965) core significantly influences the electronic properties of the molecule. Bromine, being an electronegative atom, exerts an electron-withdrawing inductive effect, which can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). This modification is crucial for designing materials with specific energy level alignments for efficient charge injection and transport in electronic devices. nankai.edu.cnresearchgate.net

Furthermore, the bromine atoms serve as versatile reactive sites. ossila.com They enable facile post-functionalization through various cross-coupling reactions, such as Suzuki and Kumada polymerizations. ossila.com This allows for the extension of the π-conjugated system by introducing diverse aromatic or electron-donating/accepting moieties. Such modifications are instrumental in tuning the band gap and other electronic characteristics of the final polymer or small molecule. smolecule.com For instance, the synthesis of carbazole-based copolymers with tailored optoelectronic properties is made possible by leveraging the reactivity of these bromo-substituents. ossila.com

Effects of N-Substitution (2-ethylhexyl group) on Molecular Conformation and Solubility

The attachment of a 2-ethylhexyl group to the nitrogen atom of the carbazole ring has a profound impact on the molecule's physical properties, particularly its solubility and molecular conformation. chemimpex.com The bulky and branched nature of the 2-ethylhexyl group enhances the solubility of the carbazole derivative in common organic solvents. nankai.edu.cnrsc.org This improved solubility is a significant advantage for solution-based processing techniques, which are often employed in the fabrication of large-area organic electronic devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). chemimpex.com

From a conformational standpoint, the 2-ethylhexyl group introduces steric hindrance that can influence the packing of the molecules in the solid state. This can prevent excessive aggregation, which is often detrimental to the performance of organic electronic devices. The specific conformation adopted by the molecule, influenced by the N-alkyl substituent, can affect the intermolecular electronic coupling and, consequently, the charge transport properties of the material. ossila.com

Correlation of Molecular Structure with Frontier Molecular Orbital (FMO) Energy Levels (HOMO-LUMO) and Band Gaps

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are fundamental parameters that dictate the optoelectronic properties of a material. wikipedia.org In 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole and its derivatives, these energy levels are intricately linked to the molecular structure.

The carbazole core itself is an electron-donating unit, which contributes to a relatively high HOMO level. nankai.edu.cn The bromine atoms, due to their electron-withdrawing nature, tend to lower both the HOMO and LUMO levels. researchgate.net The final energy levels can be further tuned by the substituents introduced via coupling reactions at the bromine positions. For example, copolymerizing this compound with other carbazole derivatives can result in materials with wide band gaps, such as 3.2 eV. ossila.com Similarly, a copolymer with fluorene (B118485), PF8Cz, exhibits an optical bandgap of 3.06 eV. ossila.com

The ability to systematically modify the molecular structure allows for precise control over the HOMO-LUMO gap, which is crucial for applications in various electronic devices. For instance, in solar cells, the HOMO level of the donor material needs to be well-matched with the valence band of the perovskite absorber for efficient hole extraction. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Energy Levels and Band Gaps of Selected Carbazole Derivatives

| Compound/Polymer | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Reference |

| Carbazole Copolymer (2,7 and 3,6-linked) | - | - | 3.2 | ossila.com |

| PF8Cz | - | - | 3.06 | ossila.com |

| CMO | -4.78 | - | - | researchgate.net |

| 6a | -5.83 | -2.99 | 2.84 | researchgate.net |

| 6k | -5.77 | -3.68 | 2.09 | researchgate.net |

Impact of Molecular Design on Charge Transport Characteristics and Photovoltaic Performance

The molecular design of this compound-based materials directly impacts their charge transport characteristics, which in turn determines their efficacy in photovoltaic devices. smolecule.comchemimpex.com The carbazole moiety is well-known for its excellent hole-transporting properties. doi.org The rigid and planar structure of the carbazole core facilitates π-π stacking, which is essential for efficient intermolecular charge hopping. smolecule.com

The 2-ethylhexyl group, while enhancing solubility, can also influence the molecular packing and, consequently, the charge mobility. doi.org By carefully designing the polymer architecture, for instance, by creating copolymers with other functional units, it is possible to optimize the charge transport pathways. Materials derived from this compound are often used as hole-transporting materials (HTMs) in perovskite solar cells. rsc.orgnih.gov The efficiency of these solar cells is highly dependent on the ability of the HTM to extract and transport holes from the perovskite layer to the electrode. rsc.org Research has shown that carbazole-based HTMs can lead to high power conversion efficiencies, in some cases comparable to the well-established HTM, Spiro-OMeTAD. rsc.orgnih.gov

Relationship Between Structure and Photophysical Phenomena

The photophysical properties of this compound derivatives, including their absorption and emission characteristics, are governed by their molecular structure. researchgate.netchemimpex.com The carbazole unit itself is a known fluorophore. nih.gov The absorption and emission wavelengths can be tuned by extending the π-conjugation of the molecule. researchgate.net

For example, introducing electron-withdrawing groups can lead to a red-shift in both the absorption and emission spectra. researchgate.net A copolymer of this compound was found to have a narrow emission band at 400 nm. ossila.com The photophysical properties are also sensitive to the solvent environment, with some derivatives exhibiting solvatochromism, where the emission color changes with the polarity of the solvent. This behavior is indicative of an intramolecular charge transfer (ICT) character in the excited state.

Table 2: Photophysical Properties of Selected Carbazole Derivatives

| Compound/Polymer | Absorption λmax (nm) | Emission λmax (nm) | Reference |

| Carbazole Copolymer (2,7 and 3,6-linked) | - | 400 | ossila.com |

| 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole | - | 450 | researchgate.net |

| 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole | - | 585 | researchgate.net |

Isomeric Effects on Optoelectronic and Electrophysical Properties

The specific substitution pattern of the bromine atoms on the carbazole ring can have a significant impact on the optoelectronic and electrophysical properties of the resulting materials. While this article focuses on the 3,6-dibromo isomer, it is worth noting that other isomers, such as the 2,7-dibromo derivative, are also used in the synthesis of organic electronic materials.

The position of the substituents affects the electronic coupling within the molecule and between adjacent molecules. This, in turn, influences the HOMO-LUMO energy levels, the band gap, and the charge transport properties. For example, linking carbazole units at the 2,7-positions versus the 3,6-positions can lead to polymers with different chain conformations and, consequently, different electronic properties. A systematic study comparing isomeric structures revealed that the linking position significantly impacts the optical, thermal, and photovoltaic properties of carbazole-based hole-transporting materials. nih.gov This highlights the importance of precise isomeric control in the design of high-performance organic electronic materials.

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | This compound |

| PF8Cz | poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)] |

| CMO | (2-ethylhexyl)-9H-carbazole core with N,N-di-p-methoxyphenylamine end groups |

| Spiro-OMeTAD | 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene |

| EHCz | N-(2-ethylhexyl)carbazole |

Advanced Functional Properties of Carbazole Based Materials Derived from 3,6 Dibromo 9 2 Ethylhexyl 9h Carbazole

Aggregation-Induced Emission (AIE) and Aggregation-Induced Emission Enhancement (AIEE)

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. This is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and promotes radiative decay. Closely related is aggregation-induced emission enhancement (AIEE), where compounds that are already fluorescent in solution exhibit a significant enhancement of their emission intensity upon aggregation.

While specific studies focusing solely on AIE or AIEE in materials directly synthesized from 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole are not extensively documented, the broader class of carbazole-based materials is well-known for these properties. For instance, carbazole-based N-salicylidene anilines have been shown to exhibit strong AIEE behavior. nih.govnih.gov The introduction of fluorine atoms in these molecules can modulate the quantum yield, with some derivatives showing a quantum yield approaching 100% in the aggregated state. nih.gov The general principle involves designing molecules with rotatable groups that, when aggregated, become sterically hindered, thus activating the AIE or AIEE effect.

Donor-acceptor copolymers incorporating 9-(2-ethylhexyl)carbazole (B70396) units have also been observed to form aggregates in the solid state, as indicated by red shifts in their photoluminescence spectra compared to their solution spectra. nih.govsemanticscholar.org This aggregation behavior is a prerequisite for AIE/AIEE, suggesting that copolymers derived from this compound could be engineered to exhibit these properties. The restriction of intramolecular rotation within the polymer backbone in the solid state can lead to enhanced emission quantum yields.

Table 1: Aggregation-Induced Emission Enhancement in a Carbazole-Based Compound

| Compound | State | Quantum Yield (%) |

| Carbazole (B46965) N-salicylidene aniline derivative 5a | Solution | < 1 |

| Carbazole N-salicylidene aniline derivative 5a | Aggregate | ~100 |

Mechanofluorochromism (MFC)

Mechanofluorochromism (MFC) is the phenomenon where the fluorescence properties of a material, such as emission color and intensity, change in response to mechanical stimuli like grinding, shearing, or pressing. This change is often reversible upon treatment with solvents or heat. The underlying mechanism typically involves a transition between different solid-state packing arrangements, such as from a crystalline to an amorphous state, which alters the intermolecular interactions and, consequently, the emission characteristics.

Research specifically detailing the mechanofluorochromic properties of materials derived from this compound is limited. However, the broader family of carbazole derivatives has been investigated for such properties. The planar structure and propensity for π-π stacking in carbazole-containing compounds make them potential candidates for MFC. Mechanical force can disrupt the ordered packing in a crystalline state, leading to a change in the fluorescence spectrum. The reversibility of this process, often by fuming with a solvent or by annealing, is a key characteristic of mechanofluorochromic materials.

The design of MFC materials often involves creating a delicate balance between stable crystalline packing and the ability to disrupt this packing with mechanical force. The bulky 2-ethylhexyl group on the nitrogen atom of this compound could play a role in influencing the packing of derived polymers and molecules, potentially making them more susceptible to mechanical-stimuli-responsive changes.

Organic Room-Temperature Phosphorescence (ORTP)

Organic room-temperature phosphorescence (ORTP) is a type of photoluminescence involving a spin-forbidden transition from an excited triplet state to the singlet ground state. Achieving efficient and long-lived ORTP in purely organic materials at room temperature is challenging due to the efficient non-radiative decay of the triplet excitons and quenching by oxygen. Strategies to enhance ORTP often involve suppressing these non-radiative pathways by creating a rigid environment, promoting intersystem crossing (ISC), and protecting the triplet excitons from quenchers.

Carbazole-based materials have emerged as a promising class of ORTP luminogens. The carbazole moiety can facilitate ISC, and its derivatives can be designed to form rigid crystalline structures or be dispersed in a rigid polymer matrix to suppress vibrational and rotational motions. The presence of heavy atoms, such as bromine in this compound, can enhance spin-orbit coupling, which in turn promotes ISC and can lead to more efficient phosphorescence.

Recent studies have shown that impurities in commercially available carbazole can induce ultralong ORTP. frontiersin.orgresearchgate.net Furthermore, the molecular geometry and intermolecular interactions in the solid state, such as hydrogen bonding and halogen bonding, play a crucial role in achieving bright and persistent ORTP. For example, a series of halobenzonitrile–carbazole compounds demonstrated efficient pRTP with high quantum yields and long lifetimes. frontiersin.org While not directly derived from this compound, these findings highlight the potential of halogenated carbazole derivatives in designing novel ORTP materials. The dibromo-substitution in the precursor molecule offers a handle for further chemical modifications to create donor-acceptor structures or to introduce other functionalities that can promote ORTP.

Table 2: Photophysical Properties of a Halobenzonitrile–Carbazole Compound Exhibiting pRTP

| Compound | Quantum Yield (%) | Excited State Lifetime (s) |

| RTP-Br | up to 22 | up to 0.22 |

Photoconductivity and Electroluminescence

Materials derived from this compound have shown significant promise in optoelectronic applications due to their photoconductive and electroluminescent properties. The carbazole unit is known for its good hole-transporting ability, making it a valuable component in organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com

Electroluminescence: Electroluminescence is the emission of light from a material in response to the passage of an electric current. Copolymers synthesized using this compound as a monomer have been successfully employed as hole-transporting or emissive layers in OLEDs. ossila.com For example, a copolymer of fluorene (B118485) and carbazole, PF8Cz, prepared from this compound, is widely used as a hole-transport layer in OLEDs. ossila.com

An alternating copolymer comprising 3,6-linked-9-(2-ethylhexyl)-9H-carbazole and 2,7-linked-3,6-dimethyl-9-(2-hexyldecy)-9H-carbazole has been shown to be a good energy transfer donor in OLEDs, emitting blue light when blended with an electron-transporting material. iaea.org Donor-acceptor copolymers incorporating 9-(2-ethylhexyl)carbazole have also been developed for red-emitting OLEDs. nih.govsemanticscholar.org These devices have demonstrated efficient red emission with low onset voltages. nih.gov

Table 3: Electroluminescence Performance of an OLED Incorporating a Copolymer Derived from this compound

| Device Configuration | Emission Color | Efficiency (cd/A) | Turn-on Voltage (V) |

| Blended with BCP and an Iridium complex | Blue-green | 0.1 | 5.6 |

Vinyl-linked cyanocarbazole-based emitters, where the carbazole unit can be derived from precursors like this compound, have also been investigated for their electroluminescent properties. acs.org A doped electroluminescent device containing a tricarbazole derivative showed blue emission with a high external quantum efficiency of 5.3% at a practical brightness of 1000 cd/m². acs.org

Table 4: Performance of a Doped Electroluminescent Device with a Tricarbazole Derivative

| Property | Value |

| Emission Color | Blue |

| External Quantum Efficiency | 5.3% |

| Brightness | 1000 cd/m² |

Future Research Directions and Challenges

Rational Molecular Engineering for Tailored Optoelectronic Properties

A primary area of future research lies in the rational molecular engineering of materials derived from 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole to achieve precisely tailored optoelectronic properties. The presence of bromine atoms at the 3 and 6 positions offers strategic points for modification through various cross-coupling reactions, such as Suzuki and Kumada couplings. smolecule.comossila.com This allows for the introduction of a wide array of functional groups, enabling fine-tuning of the electronic structure. smolecule.com

Future work should focus on establishing clear structure-property relationships. By systematically varying the electron-donating or electron-accepting nature of the substituents at the 3 and 6 positions, researchers can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.com This, in turn, allows for precise control over the material's bandgap, absorption, and emission characteristics. For instance, copolymerization with other carbazole (B46965) derivatives has been shown to produce materials with wide band gaps and narrow emission bands, a desirable trait for specific optoelectronic applications. ossila.com

A key challenge is to develop a predictive understanding of how different molecular architectures influence properties like charge carrier mobility, triplet energy, and photoluminescence quantum yield. This involves a synergistic approach combining synthetic chemistry with advanced spectroscopic and electrochemical characterization. The goal is to create a library of materials with a spectrum of properties, from deep-blue emitters for displays to low-bandgap materials for near-infrared detectors.

Table 1: Examples of Optoelectronic Tuning through Copolymerization

| Copolymer System | Resulting Property | Potential Application | Reference |

|---|---|---|---|

| Copolymer of this compound and 2,7-dipinacol-(2-ethylhexyl)-9H-carbazole | Wide band gap of 3.2 eV and a narrow emission band at 400 nm. | Blue organic light-emitting diodes (OLEDs) | ossila.com |

| Copolymer of this compound and 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (to form PF8Cz) | Optical bandgap of 3.06 eV. | Hole-transport layer (HTL) material in OLEDs | ossila.com |

Exploration of Novel Polymerization Techniques and Architectures

While Suzuki and Kumada polymerizations are well-established methods for creating polymers from this compound, future research should explore novel polymerization techniques to access new material properties and architectures. ossila.com Techniques such as catalyst-transfer polymerization could offer better control over polymer chain length and dispersity, which are crucial for consistent device performance.

Furthermore, moving beyond linear polymers to more complex architectures like branched, hyperbranched, or dendritic structures could unlock unique functionalities. lew.ro These architectures can influence solubility, film morphology, and charge transport properties. For example, dendritic structures based on carbazole have been investigated as electronic materials for applications in organic field-effect transistors (OFETs) and OLEDs. lew.ro The self-polycondensation of AB2-type monomers derived from carbazole has been shown to produce soluble, amorphous, branched polymers. lew.ro Exploring these complex architectures using this compound as a key building block is a promising avenue.

A significant challenge will be the development of synthetic routes that are both efficient and scalable for these more complex architectures. Additionally, understanding how the branching and topology of these polymers affect their solid-state packing and ultimately their performance in electronic devices will be critical.

Development of Advanced Materials with Enhanced Stability and Longevity

Carbazole-based materials are generally known for their good thermal and chemical stability. myskinrecipes.commdpi.com This inherent stability is a key advantage for their use in optoelectronic devices, contributing to improved efficiency and longevity. myskinrecipes.com However, the operational lifetime of organic electronic devices is still a major hurdle for widespread commercialization.

Future research should focus on strategies to further enhance the stability of materials derived from this compound. This can be achieved through several molecular design approaches:

Steric Hindrance: Introducing bulky side chains or substituents can prevent close packing of polymer chains, reducing aggregation-induced quenching of emission and improving morphological stability.

Cross-linking: Designing monomers that can be cross-linked after device fabrication can create robust films with improved resistance to thermal stress and solvent exposure.

Intrinsic Stability: Modifying the electronic structure of the carbazole unit to make it less susceptible to oxidation or photo-bleaching is another important direction.

The challenge lies in enhancing stability without compromising the desired optoelectronic properties. For example, bulky side groups that improve stability might hinder charge transport. Therefore, a careful balance must be struck through systematic molecular design and rigorous testing of material stability under various stress conditions (e.g., high temperature, continuous illumination, and high electrical bias).

Integration into Emerging Device Architectures for Next-Generation Electronics

While materials based on this compound have shown promise in conventional OLEDs and solar cells, a significant area for future research is their integration into emerging and next-generation electronic device architectures. ossila.com The demand for flexible, lightweight, and potentially inexpensive devices is driving innovation in this field. researchgate.net

Promising areas for integration include:

Perovskite Solar Cells (PSCs): Carbazole-based polymers can be used as efficient hole-transport materials (HTMs) in PSCs, offering a potentially more stable and cost-effective alternative to standard materials. myskinrecipes.com

Quantum Dot Light-Emitting Diodes (QLEDs): The wide bandgap and high triplet energy of some carbazole copolymers make them suitable as host materials or charge transport layers in highly efficient QLEDs.